N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at position 6, a pyridinylmethyl group, and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety. This compound is hypothesized to exhibit kinase inhibitory activity due to structural similarities with known kinase inhibitors targeting the ATP-binding domain.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-19-7-10-21-22(14-19)33-24(27-21)29(16-17-4-3-11-26-15-17)23(30)18-5-8-20(9-6-18)34(31,32)28-12-1-2-13-28/h3-11,14-15H,1-2,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINKCRMXPKQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3OS |
| Molecular Weight | 369.46 g/mol |
| LogP | 4.7353 |
| Polar Surface Area | 34.835 Ų |
| Hydrogen Bond Acceptors | 4 |
The presence of the fluorine atom and the sulfonamide group enhances the compound's lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted that thiazolidinone derivatives exhibited potent antitumor effects against glioblastoma multiforme cells, suggesting that modifications in the benzothiazole structure can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound may inhibit bacterial growth through mechanisms similar to those observed in related compounds, which target bacterial enzymes or disrupt cell wall synthesis. For example, compounds with similar structures have been reported to show activity against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Studies suggest that derivatives of benzothiazole can inhibit enzymes such as tyrosyl-DNA phosphodiesterase I and urease . This inhibition could be beneficial in treating conditions like tuberculosis or other infections where these enzymes play a crucial role.
Case Study 1: Antitumor Efficacy
In a comparative study evaluating various benzothiazole derivatives, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Screening
A screening of several benzothiazole derivatives, including the compound , revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence (Example 53 in ) describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, a compound with distinct structural and functional differences. Below is a comparative analysis based on available
Table 1: Key Structural and Functional Comparisons
Key Differences
Bioavailability: The pyrrolidine-sulfonyl group in the target compound may improve solubility, whereas the chromenone moiety in Example 53 could reduce metabolic stability due to its planar aromatic structure.
Synthetic Accessibility : The target compound’s benzothiazole core is synthetically simpler than Example 53’s multi-step pyrazolo-pyrimidine synthesis, which requires palladium-catalyzed cross-coupling .
Research Findings and Limitations
- Activity Data: No experimental data (e.g., IC₅₀ values, selectivity profiles) are available for the target compound. In contrast, Example 53 was synthesized as part of a kinase inhibitor library but lacks disclosed biological results .
- Theoretical Predictions : Computational modeling suggests that the pyrrolidine-sulfonyl group in the target compound may engage in hydrogen bonding with kinase active sites, similar to sulfonamide-containing inhibitors like PHA-665752 (c-Met inhibitor). However, this remains unverified.
- Evidence Gaps: The provided patent () focuses on unrelated compounds, limiting direct comparisons. No peer-reviewed studies on the target compound were identified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
